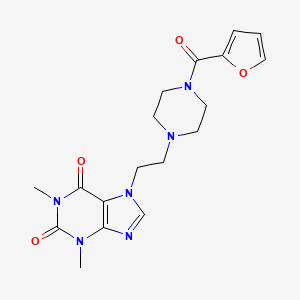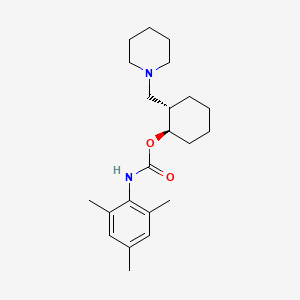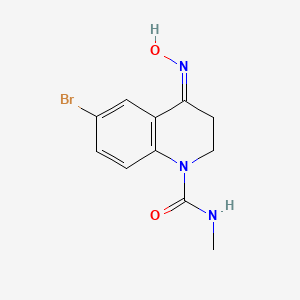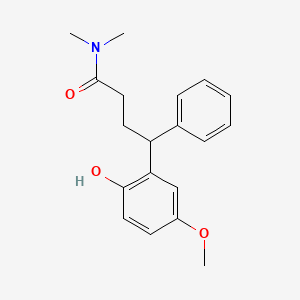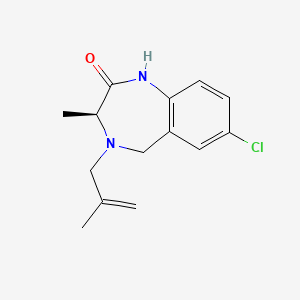
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: is a mouthful, isn’t it? Let’s break it down. This compound belongs to the benzodiazepine family, which is well-known for its diverse pharmacological properties. Benzodiazepines often act as anxiolytics, sedatives, hypnotics, and muscle relaxants. Our specific compound here has a chlorine atom at position 7, a methyl group at position 3, and a propenyl (allyl) group at position 4. The (3S)- configuration indicates the stereochemistry of the chiral center at position 3.
Vorbereitungsmethoden
Synthetic Routes::
Ring Closure Method: One common synthetic route involves cyclization of a suitable precursor. For instance, starting with a 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-2H-1,4-benzodiazepine-2,5(3H)-dione intermediate, ring closure occurs to form our target compound.
Reductive Amination: Another approach is reductive amination of a ketone precursor with an amine, followed by cyclization.
Heterocyclization: The compound can be synthesized via heterocyclization reactions involving appropriate reagents.
Industrial Production:: Industrial-scale production methods typically involve efficient and cost-effective processes. Unfortunately, specific details about large-scale synthesis of this compound are scarce in the literature.
Analyse Chemischer Reaktionen
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group or the allyl group.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Chlorine substitution reactions are possible.
Ring Opening: Cleavage of the diazepine ring can occur under specific conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and strong acids/bases.
Major products depend on reaction conditions, but derivatives with modified substituents are typical outcomes.
Wissenschaftliche Forschungsanwendungen
Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.
Neuroscience: Research on their GABAergic effects and receptor interactions.
Drug Development: Exploration of novel derivatives for improved pharmacological profiles.
Wirkmechanismus
Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization, and neuronal inhibition. The (3S)-stereochemistry influences receptor affinity.
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: stands out due to its unique combination of substituents. Similar compounds include diazepam, lorazepam, and alprazolam.
Remember, chemistry is like a complex dance of atoms—sometimes intricate, sometimes dazzling.
Eigenschaften
CAS-Nummer |
258849-89-7 |
|---|---|
Molekularformel |
C14H17ClN2O |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
(3S)-7-chloro-3-methyl-4-(2-methylprop-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-9(2)7-17-8-11-6-12(15)4-5-13(11)16-14(18)10(17)3/h4-6,10H,1,7-8H2,2-3H3,(H,16,18)/t10-/m0/s1 |
InChI-Schlüssel |
LPXYSBDESRHYBT-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Kanonische SMILES |
CC1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


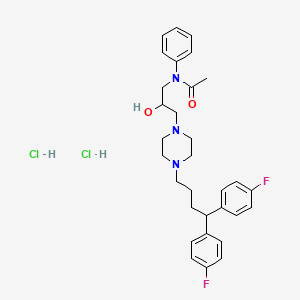
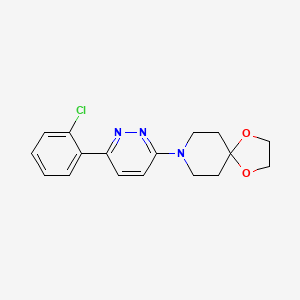

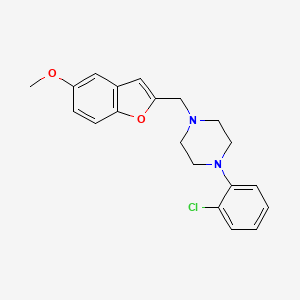
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
